REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]([OH:18])[CH2:6][N:7]1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]2[C:8]1=[O:17])=[N+]=[N-].[ClH:19].[H][H]>[Pd].C(O)C>[ClH:19].[NH2:1][CH2:4][CH:5]([OH:18])[CH2:6][N:7]1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]2[C:8]1=[O:17] |f:5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(CN1C(C=2C(C1=O)=CC=CC2)=O)O
|
Name
|
|
Quantity
|
7.84 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration, catalyst
|
Type
|
WASH
|
Details
|
was washed with EtOH/DMF (1:1) solution (300 ml)
|
Type
|
CUSTOM
|
Details
|
combined filtrate was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Addition of EtOH to the residue
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(CN1C(C=2C(C1=O)=CC=CC2)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |